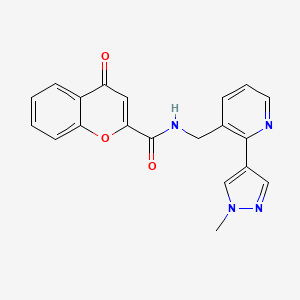

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene carboxamide core linked to a pyrazolyl-pyridinylmethyl substituent. Chromene derivatives are widely studied for their biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-24-12-14(11-23-24)19-13(5-4-8-21-19)10-22-20(26)18-9-16(25)15-6-2-3-7-17(15)27-18/h2-9,11-12H,10H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLFKRZZVRZNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide are selected kinases that harbor a rare cysteine in the hinge region. These kinases include MPS1, MAPKAPK2, and p70S6Kβ/S6K2. These kinases play crucial roles in cell signaling and are potential therapeutic targets for the treatment of various malignancies.

Mode of Action

This compound interacts with its targets by inhibiting their activity. The compound is designed to be a potential irreversible inhibitor, meaning it forms a covalent bond with the target enzyme, leading to permanent inactivation.

Biochemical Pathways

The compound affects the biochemical pathways mediated by its target kinases. For instance, MPS1 kinase is involved in the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. Inhibition of MPS1 can lead to cell cycle arrest and apoptosis. Similarly, MAPKAPK2 and p70S6Kβ/S6K2 are involved in the MAPK and mTOR signaling pathways, respectively, which regulate cell growth, proliferation, and survival.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of kinase activity, disruption of cell signaling pathways, and potential induction of cell cycle arrest and apoptosis. These effects can lead to the suppression of cell growth and proliferation, particularly in cancer cells.

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes. Key steps include:

- Formation of the Pyrazole Ring : The compound begins with the preparation of the 1-methyl-1H-pyrazole intermediate through reactions involving hydrazines and 1,3-dicarbonyl compounds.

- Pyridine Ring Formation : This is achieved via cyclization reactions with suitable precursors.

- Chromene Synthesis : The chromene structure is integrated, completing the compound's formation.

The resulting compound features a chromene backbone with a carboxamide group and pyrazole-pyridine substituents, which contribute to its biological activity.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated significant anti-inflammatory properties. For instance, certain benzofuran–pyrazole hybrids showed high HRBC membrane stabilization percentages (up to 99.25%), indicating their potential as anti-inflammatory agents . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways.

In vitro cytotoxicity assays reveal that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds in this class have shown IC50 values ranging from 86.2 µM to over 170 µM . The proposed mechanism involves interaction with specific molecular targets such as DNA gyrase B, leading to inhibition of bacterial growth and potentially affecting cancer cell proliferation through similar pathways.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC values: 2.50 - 20 µg/mL | |

| Anti-inflammatory | HRBC stabilization: up to 99.25% | |

| Cytotoxicity | IC50 values: 86.2 - 170 µM |

Case Study: Benzofuran-Pyrazole Derivatives

A study focusing on benzofuran-pyrazole derivatives revealed that one compound (designated as compound 9) inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to ciprofloxacin . This highlights the potential for developing new antimicrobial agents based on similar structural motifs found in this compound.

Comparison with Similar Compounds

The European Patent Application (2024) describes structurally related compounds, such as Example 51 and Example 52, which share functional motifs but differ in core scaffolds and substituents. Below is a detailed analysis:

Structural Comparison

Key Observations:

Core Scaffold: The chromene carboxamide core in the target compound differs from the pyrrolidine carboxamide in Examples 51 and 52.

Substituent Diversity : The pyrazolyl-pyridinylmethyl group in the target compound contrasts with the thiazolyl-benzyl and isoindolin motifs in Example 51. Thiazole and pyrazole are both five-membered heterocycles but differ in electronic properties (sulfur vs. nitrogen), which may influence binding affinity and selectivity.

Functional Groups : Example 52 includes hydroxy and amide groups absent in the target compound, likely enhancing solubility or hydrogen-bonding interactions with targets .

Functional Implications

- Kinase Inhibition : The patent implies that Examples 51 and 52 target kinases, a common therapeutic area for heterocyclic carboxamides. The target compound’s pyrazole-pyridine moiety may mimic ATP-binding site interactions observed in kinase inhibitors like imatinib .

- Metabolic Stability : The methyl group on the pyrazole in the target compound could improve metabolic stability compared to the methylthiazole in Example 51, which may be susceptible to oxidative metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.